Cas no 1804362-08-0 (3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol)

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol is a fluorinated pyridine derivative with a unique structural configuration, combining difluoromethyl, hydroxy, trifluoromethoxy, and hydroxymethyl functional groups. This compound exhibits enhanced stability and reactivity due to the presence of electron-withdrawing fluorine substituents, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to improved lipophilicity, while the hydroxymethyl moiety offers versatility for further functionalization. Its distinct substitution pattern allows for selective interactions in biological systems, making it a promising intermediate for developing bioactive molecules. The compound's well-defined structure ensures consistent performance in synthetic applications, particularly in the design of fluorinated heterocycles.
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol structure
1804362-08-0 structure
Product name:3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol
CAS No:1804362-08-0
MF:C8H6F5NO3
MW:259.130159854889
CID:4834109

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol
    • Inchi: 1S/C8H6F5NO3/c9-6(10)4-5(17-8(11,12)13)3(2-15)1-14-7(4)16/h1,6,15H,2H2,(H,14,16)
    • InChI Key: MDPLOOWWUBBGLA-UHFFFAOYSA-N
    • SMILES: FC(C1C(NC=C(CO)C=1OC(F)(F)F)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 385
  • Topological Polar Surface Area: 58.6
  • XLogP3: 0.4

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029093206-1g
3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol
1804362-08-0 97%
1g
$1,475.10 2022-04-02

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol Related Literature

Additional information on 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1804362-08-0): An Overview of a Promising Compound in Medicinal Chemistry

3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1804362-08-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its difluoromethyl, hydroxy, and trifluoromethoxy substituents on a pyridine ring, has shown promising activity in various biological assays, making it a subject of extensive research.

The chemical structure of 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol is particularly noteworthy. The presence of the difluoromethyl group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The hydroxy group, on the other hand, can participate in hydrogen bonding interactions, enhancing the compound's solubility and binding affinity to target proteins. The trifluoromethoxy substituent further contributes to the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have explored the potential of 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity with high selectivity and potency makes 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol a valuable tool in the development of targeted cancer therapies.

In addition to its potential as an enzyme inhibitor, 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory effects are attributed to the compound's ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.

The pharmacokinetic properties of 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol have also been studied extensively. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and long half-life make it suitable for once-daily dosing regimens, which can improve patient compliance and therapeutic outcomes. Furthermore, the compound's low toxicity profile has been confirmed in animal models, supporting its safety for clinical evaluation.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(Diffluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for further clinical development and potential approval as a new therapeutic agent.

In conclusion, 3-(Difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1804362-08-0) is a promising compound with a unique chemical structure that offers significant potential in medicinal chemistry. Its multifaceted biological activities, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for drug development across various therapeutic areas. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its future use in clinical practice.

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